![molecular formula C10H14Br2O B2740522 3,4-Dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one CAS No. 474650-30-1](/img/structure/B2740522.png)
3,4-Dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one is a chemical compound with a unique bicyclic structure. It is known for its distinctive properties and applications in various fields, including organic synthesis and material science. The compound’s structure consists of a bicyclo[2.2.1]heptane ring system with two bromine atoms and three methyl groups attached, making it an interesting subject for chemical research and industrial applications.
準備方法
The synthesis of 3,4-Dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one typically involves the bromination of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one. The reaction is carried out under controlled conditions using bromine or other brominating agents. The process requires careful monitoring of temperature and reaction time to ensure the desired product is obtained with high purity and yield .
In industrial settings, the production of this compound may involve more advanced techniques and equipment to scale up the synthesis while maintaining quality and efficiency. The use of continuous flow reactors and automated systems can help achieve consistent results and meet the demands of large-scale production .
化学反応の分析
3,4-Dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form different products, depending on the reducing agents used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound, leading to the formation of ketones or carboxylic acids.
科学的研究の応用
3,4-Dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Organic Synthesis: The compound is used as a building block for synthesizing more complex molecules.
Material Science: Researchers explore the compound’s properties to develop new materials with enhanced performance characteristics, such as improved thermal stability and mechanical strength.
Biological Studies: The compound’s interactions with biological systems are studied to understand its potential as a drug candidate or a biochemical probe.
作用機序
The mechanism of action of 3,4-Dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets. The bromine atoms and the bicyclic structure play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
類似化合物との比較
3,4-Dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one can be compared with other similar compounds, such as:
Camphor: A well-known compound with a similar bicyclic structure but without the bromine atoms.
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one: The parent compound of this compound, which lacks the bromine atoms but shares the same core structure.
Borneol: Another bicyclic compound with a similar structure, used in traditional medicine and as a precursor for synthesizing other chemicals.
The presence of bromine atoms in this compound makes it unique and imparts distinct chemical properties, making it valuable for specific applications where other similar compounds may not be as effective .
特性
IUPAC Name |
3,4-dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Br2O/c1-8(2)9(3)4-5-10(8,12)6(11)7(9)13/h6H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXZCNXNSPYHTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(C(C2=O)Br)Br)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Br2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
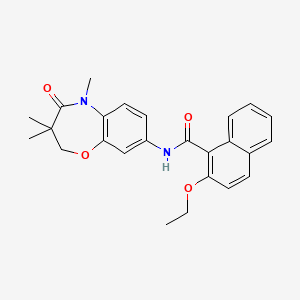
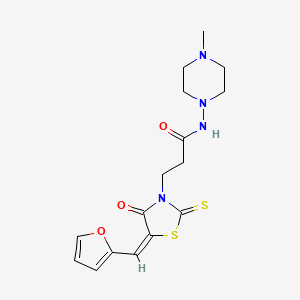
![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2740443.png)
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}adamantane-1-carboxamide](/img/structure/B2740444.png)
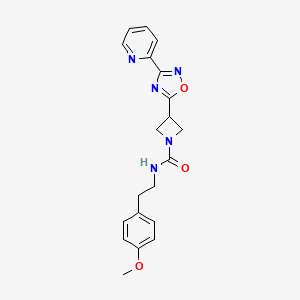
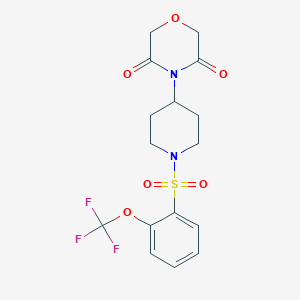
![Rel-(1R,5S)-6-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B2740447.png)
![2-[(Cyclopent-3-en-1-yl)methoxy]pyrimidine](/img/structure/B2740448.png)
![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one](/img/structure/B2740450.png)
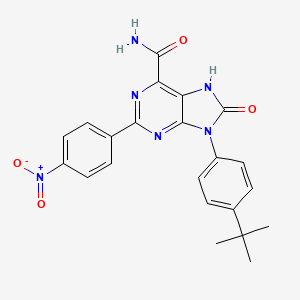
![7-(3-chloro-4-methylphenyl)-N-(3-methoxypropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2740454.png)
![6-Cyclopropyl-3-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2740459.png)
![3-(2-Chlorophenyl)-5-{1-[(3,4-diethoxyphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2740460.png)
![5-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2740461.png)
